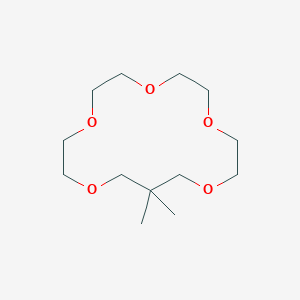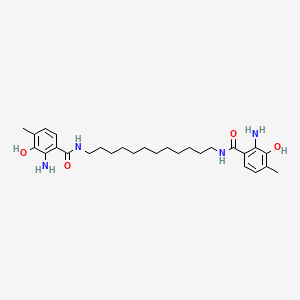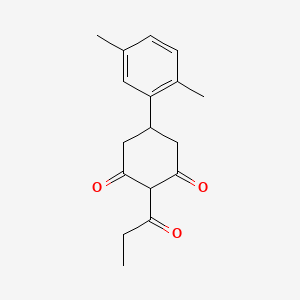
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a 2,5-dimethylphenyl group and a propanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the 2,5-Dimethylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the cyclohexane ring is alkylated with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Propanoyl Group: The final step involves the acylation of the cyclohexane ring with propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to various biological processes.
類似化合物との比較
Similar Compounds
2,5-Dimethylphenylthioureido Acid Derivatives: Known for their antimicrobial activity against Gram-positive and Gram-negative pathogens.
2,5-Dimethylphenylacetic Acid: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a cyclohexane ring with a 2,5-dimethylphenyl group and a propanoyl group sets it apart from other similar compounds, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
87822-27-3 |
|---|---|
分子式 |
C17H20O3 |
分子量 |
272.34 g/mol |
IUPAC名 |
5-(2,5-dimethylphenyl)-2-propanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C17H20O3/c1-4-14(18)17-15(19)8-12(9-16(17)20)13-7-10(2)5-6-11(13)3/h5-7,12,17H,4,8-9H2,1-3H3 |
InChIキー |
JIDNFKGCCOTYOH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C2=C(C=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
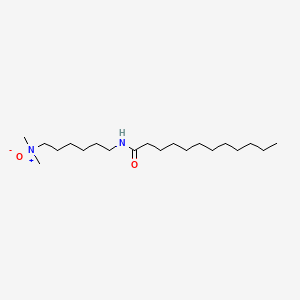
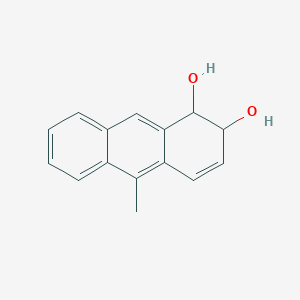
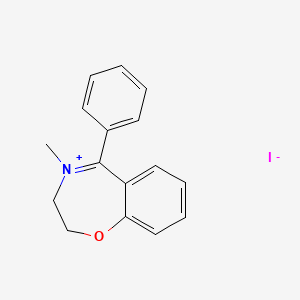
![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
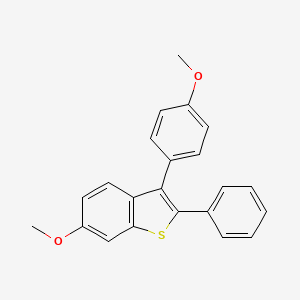
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)
